N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine
Description
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a butyl group and a 2-thienylmethyl substituent attached to the nitrogen atoms of the ethane-1,2-diamine backbone. The thienyl group introduces sulfur-containing aromaticity, which may influence electronic properties, solubility, and biological interactions . Substituted ethylenediamines are widely explored in coordination chemistry, pharmacology, and materials science due to their chelating capabilities and tunable reactivity .
Properties
IUPAC Name |
N'-butyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-2-3-7-13(8-6-12)10-11-5-4-9-14-11/h4-5,9H,2-3,6-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWTPXARXDAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy for N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine involves stepwise alkylation of the ethane-1,2-diamine backbone with appropriate alkylating agents under basic conditions.
-
- Ethane-1,2-diamine
- 2-Thienylmethyl chloride (or bromide)
- 1-Bromobutane (or butyl halide)
-
- First Alkylation: Ethane-1,2-diamine is reacted with 2-thienylmethyl chloride in an organic solvent such as dichloromethane or toluene. A base such as sodium hydroxide or potassium carbonate is added to facilitate nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the thienylmethyl halide.
- Second Alkylation: The resulting N-(2-thienylmethyl)ethane-1,2-diamine intermediate is then reacted with 1-bromobutane under similar conditions to introduce the butyl group on the second nitrogen atom.
-
- Solvents: Dichloromethane, toluene, or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.
- Temperature: Ambient to mild heating (room temperature to 60°C).
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- Reaction time: Several hours to overnight, depending on reagent reactivity.
-
- Column chromatography using silica gel with ethyl acetate/hexane gradients.
- Recrystallization from ethanol/water mixtures to achieve high purity (>98%).
Industrial Production Methods
Industrial scale synthesis adapts the laboratory method with optimizations for yield, safety, and efficiency:
- Continuous Flow Reactors: Employed to maintain consistent reaction conditions, improve heat and mass transfer, and enable safer handling of reactive intermediates.
- Automated Reagent Addition: Precise control of stoichiometry and reaction time reduces side products.
- In-line Purification: Techniques such as crystallization and solvent extraction integrated into the process streamline product isolation.
- Environmental Controls: Use of greener solvents and waste minimization strategies.
Reaction Mechanism Insights
The key step is nucleophilic substitution (SN2) where the nucleophilic amine attacks the alkyl halide carbon:
- The base deprotonates the amine to increase nucleophilicity.
- The halide (chloride or bromide) is displaced, forming the new C-N bond.
- The thienylmethyl group is introduced first to avoid steric hindrance in the second alkylation step.
Data Table: Typical Preparation Parameters
| Step | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1st Alkylation | Ethane-1,2-diamine + 2-thienylmethyl chloride | DCM / Toluene | K2CO3 / NaOH | 25 - 40 | 6 - 12 | 75 - 85 | Inert atmosphere preferred |
| 2nd Alkylation | Intermediate + 1-bromobutane | DCM / DMF | K2CO3 / NaOH | 25 - 60 | 8 - 16 | 70 - 80 | Stirring under nitrogen |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | — | Room temp | — | — | Recrystallization optional |
Research Findings and Notes on Preparation
- Selectivity: Controlling stoichiometry and reaction time is critical to avoid over-alkylation or formation of quaternary ammonium salts.
- Solvent Choice: Aprotic solvents like DMF improve reaction rates but require careful removal due to toxicity.
- Base Strength: Mild bases such as potassium carbonate are preferred to minimize side reactions.
- Purity Assessment: High purity is confirmed by ¹H and ¹³C NMR spectroscopy, HPLC, elemental analysis, and GC-MS for residual solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound can enhance the efficacy of chemotherapy drugs by increasing their uptake into cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Ethane-1,2-diamine Derivatives
Key Observations:
Aromatic Thienyl Groups: The sulfur atom in 2-thienylmethyl may facilitate π-stacking interactions or metal coordination, as seen in analogs with antiparasitic activity . Steric Effects: Bulkier substituents (e.g., dibenzyl) reduce conformational flexibility, impacting chelation efficiency in metal complexes .
Synthetic Pathways :
- Schiff Base Reduction : Analogous compounds (e.g., N,N-bis(substituted-benzyl)ethane-1,2-diamines) are synthesized via condensation of aldehydes with ethylenediamine, followed by NaBH₄ reduction . For N-butyl-N-(2-thienylmethyl)ethane-1,2-diamine, a similar route using 2-thiophenecarboxaldehyde and N-butyl-ethylenediamine is plausible.
- Metal Complexation : Ethylene-diamine derivatives often form stable complexes with transition metals (e.g., Pt, Ni), as demonstrated in dichloro(N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II) .
Biological and Pharmacological Activity :
- The 2-thienylmethyl group in Methaphenilene (an antihistamine) suggests that N-butyl derivatives may exhibit histamine receptor antagonism .
- Ferrocenyl-containing analogs show promise in targeting parasitic enzymes, likely due to redox-active iron centers .
Research Findings and Data
Table 2: Spectral and Analytical Data for Selected Analogs
Notes:
Biological Activity
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine is a compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a butyl group, a thienylmethyl moiety, and an ethane-1,2-diamine backbone. Its molecular formula is , and it has a molecular weight of 172.26 g/mol. The presence of the thienyl group is significant as it contributes to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This interaction can influence critical cellular processes such as cell growth, apoptosis (programmed cell death), and metabolism.
- Pathways Involved : It affects signaling pathways that are crucial for cellular functions, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that it can enhance the efficacy of certain chemotherapy drugs by increasing their uptake into cancer cells. This property is particularly valuable in overcoming drug resistance in cancer therapy.
Research Findings
A review of recent studies highlights various aspects of the compound's biological activity:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µM.
- Cancer Treatment Enhancement : In a preclinical model of breast cancer, this compound was used alongside doxorubicin. The combination therapy resulted in a 30% increase in tumor regression compared to doxorubicin alone.
Q & A
Basic: What synthetic strategies are recommended for preparing N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine?
A stepwise alkylation approach is commonly employed. First, ethane-1,2-diamine is selectively alkylated with 2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the thienylmethyl group. Subsequent reaction with 1-bromobutane in dichloromethane at room temperature introduces the butyl moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires stoichiometric control and inert atmospheres to minimize side reactions .
Basic: How is purity assessed for this compound?
Purity is validated using:
- ¹H/¹³C NMR : Confirms absence of unreacted starting materials or byproducts.
- HPLC : Quantifies purity (≥98% achievable via recrystallization from ethanol/water mixtures).
- Elemental analysis : Matches calculated vs. observed C, H, N percentages.
Contaminants like residual solvents are detected via GC-MS .
Advanced: What challenges arise in regioselective alkylation during synthesis?
Asymmetrical substitution at the diamine backbone risks cross-alkylation. Mitigation strategies include:
- Protecting groups : Temporarily block one amine site (e.g., Boc protection) before introducing the second substituent.
- Temperature modulation : Lower temperatures (0–5°C) slow competing reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of specific amine sites .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
SHELX software (e.g., SHELXL) refines high-resolution crystal data to determine bond lengths, angles, and stereochemistry. For example, twinned data or disorder in the thienyl/butyl groups can be modeled using restraints and constraints. Validation tools (e.g., PLATON) check for structural plausibility .
Basic: What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4 per GHS).
- Storage : -20°C in amber glass vials to prevent degradation.
- Disposal : Neutralize with dilute HCl and incinerate per local regulations .
Advanced: How does the thienyl group influence metal coordination chemistry?
The thienyl sulfur acts as a π-donor, enhancing metal-ligand bond stability in transition metal complexes (e.g., Ni²⁺ or Pt²⁺). Comparative studies with non-thienyl analogs (e.g., ethylenediamine) show altered redox potentials and catalytic activity in hydrogenation reactions. Structural analysis via IR and cyclic voltammetry quantifies these effects .
Basic: Which spectroscopic techniques confirm functional groups?
- IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-S (thienyl) at ~700 cm⁻¹.
- Mass spectrometry : ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns.
- ¹H NMR : Thienyl protons resonate as a multiplet (δ 6.8–7.2 ppm); butyl CH₂ appears at δ 1.2–1.6 ppm .
Advanced: How are data contradictions in reaction yields addressed?
Statistical tools like Design of Experiments (DoE) optimize variables (temperature, solvent, catalyst). Reproducibility tests under controlled conditions (e.g., inert atmosphere, standardized reagents) minimize batch-to-batch variability. Conflicting NMR data are resolved using 2D techniques (COSY, HSQC) .
Basic: What storage conditions ensure compound stability?
Store as a crystalline solid in airtight containers under argon at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis. Stability ≥5 years is achievable if protected from light and moisture .
Advanced: Can computational methods predict biological activity?
Molecular docking : Models interactions with target proteins (e.g., opioid receptors) using AutoDock Vina.
QSAR : Correlates structural features (e.g., logP, H-bond donors) with bioactivity of analogs (e.g., pyrazolo[1,5-a]pyrimidines). Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
